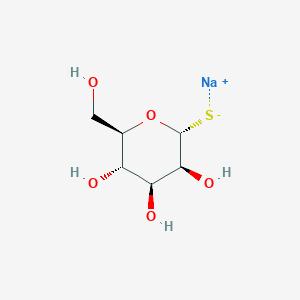![molecular formula C49H71N13O10 B1139629 2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 51833-76-2](/img/structure/B1139629.png)
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Übersicht
Beschreibung
Potent endogenous vasoconstrictor peptide; derivative of angiotensin (Ang) II. Elicits pressor and renal vasoconstrictor effects in rodents via the AT1 receptor; inhibited by Candesartan but not by AT2 receptor ligands in vivo. Displays a similar affinity for AT1 and AT2 receptors as angiotensin II in vitro (Ki values are 1.6 and 2.3 nM at AT1 and AT2 receptors); also increases inositol phosphate accumulation with a similar potency to Ang II (EC50 = 6.7 nM).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Pathophysiology
Angiotensin A plays a crucial role in cardiovascular regulations . It is part of the renin-angiotensin system (RAS), which is a challenging target for most cardioprotective strategies . Angiotensin A is positioned at the crossroad in this system since it either elicits direct vasoconstrictive and pro-proliferative actions or it is further metabolized to alamandine, triggering opposing effects . This pathway modulates peripheral and central blood pressure regulation and cardiovascular remodeling .
Hypertension
The discovery of Angiotensin A has shed new light on the causes of hypertension and on the role of the kidney in the control of circulation . It is generally accepted that the effects of angiotensin-converting enzyme (ACE) inhibitors, angiotensin type 1 receptor (AT1) blockers, direct renin inhibitors, and aldosterone receptor antagonists provide protection beyond blood pressure (BP) reduction in addition to their hemodynamic effects .
Blood Pressure Regulation
Experiments on AT1 receptor knockout and wild type mice showed that administration of Ang A to mice expressing no AT1 receptors was not associated with any significant increase in BP . This suggests that Angiotensin A plays a role in blood pressure regulation.
Renin-Angiotensin-Aldosterone System (RAAS)
The renin–angiotensin–aldosterone system (RAAS) is a complex network designed to ensure the perfusion of vital organs . It connects multiple organ systems and has evolved to regulate blood pressure by volume expansion, sodium and water retention, arteriolar constriction as well as thirst stimulation . Angiotensin A is a key component of this system.
Brain Function
All major angiotensin receptors (AT1, AT2, and Mas) are expressed in the brain . An important question is what angiotensin these receptors actually see: blood derived or locally synthesized Ang II, Ang III, and Ang-(1–7)? And in case of local synthesis, does a so-called brain RAS, acting independently of the circulating RAS, truly exist?
Pregnancy and Sex-Related Aspects
The complexity of the renin–angiotensin system (RAS) has increased considerably in the past 2 decades . This includes the discovery of multiple novel angiotensin metabolites and receptors, all having effects of their own and often opposing those of the Ang II–AT receptor path- 1 way . This has wide-ranging effects, depending on what angiotensin metabolites/receptors are up- or downregulated and often occurring in a disease- and tissue-specific manner . This includes effects during pregnancy and sex-related aspects .
Wirkmechanismus
Target of Action
Angiotensin A, also known as Angiotensin 1/2 + A (2 - 8), primarily targets the renin-angiotensin system (RAS) . The RAS is a key hormonal system in the physiological regulation of blood pressure via peripheral and central mechanisms . Angiotensin A stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .
Mode of Action
Angiotensin A interacts with its targets through a series of biochemical reactions. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensinogen is cleaved at the N-terminus by renin to result in angiotensin I, which will later be modified to become angiotensin II . Angiotensin II binds to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction .
Biochemical Pathways
The RAS is a complex system composed of different angiotensin peptides with diverse biological actions mediated by distinct receptor subtypes . The classic RAS comprises the ACE-Ang II-AT 1 R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS is composed primarily of the ACE2-Ang- (1-7)-AT 7 R pathway that opposes many actions of the Ang II-AT 1 R axis .
Pharmacokinetics
It is known that angiotensin ii, a closely related compound, is a naturally occurring peptide hormone of the renin-angiotensin-aldosterone-system (raas) that has the capacity to cause vasoconstriction and an increase in blood pressure in the human body .
Result of Action
The primary result of Angiotensin A’s action is the regulation of blood pressure. It causes vasoconstriction and an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys . This leads to an increase in blood volume and, consequently, an increase in blood pressure .
Action Environment
The action of Angiotensin A is influenced by various environmental factors. For instance, excessive salt intake and stress can dysregulate the RAS, leading to the development of cardiovascular pathologies . Furthermore, the effectiveness of RAS blockers, which inhibit the action of angiotensin II, suggests that renin-dependent mechanisms may be involved in more than 70% of patients with essential hypertension .
Eigenschaften
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCOFDZSJYMQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856121 | |
| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
CAS RN |
51833-76-2 | |
| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



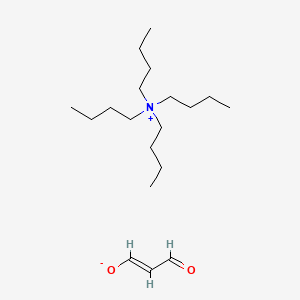
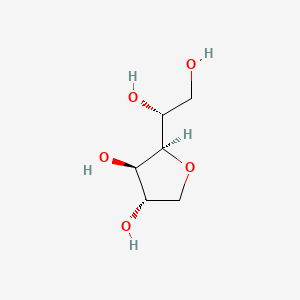

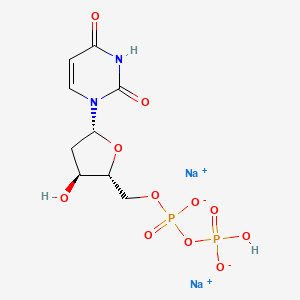
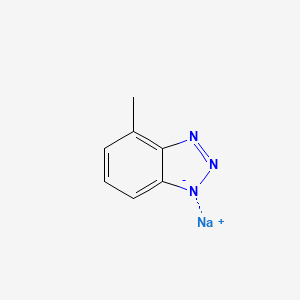
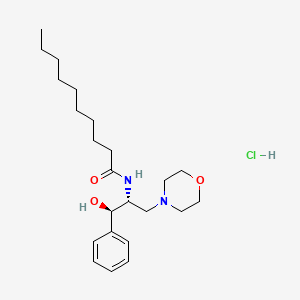

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
